Dithiodimethylcarbodenafil

Description

Dithiodimethylcarbodenafil is a structural analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. While its exact pharmacological profile remains less documented compared to sildenafil, structural data indicate modifications involving sulfur (dithio) and methyl groups, which likely alter its pharmacokinetics and potency. Evidence from AOAC standards identifies related compounds such as "dimethyldithiodenafil" (CAS 2146091-79-2, molecular weight [MW] 484.21) and "Dithio-desmethyl-carbodenafil" (MW 470.66) . These derivatives are often developed to circumvent regulatory detection or enhance bioavailability, but they may pose significant health risks due to unregulated adulteration in dietary supplements .

Properties

Molecular Formula |

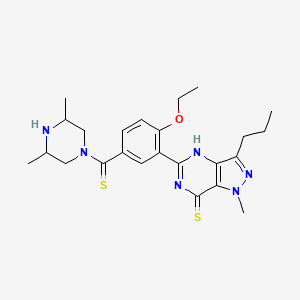

C24H32N6OS2 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

5-[5-(3,5-dimethylpiperazine-1-carbothioyl)-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

InChI |

InChI=1S/C24H32N6OS2/c1-6-8-18-20-21(29(5)28-18)23(32)27-22(26-20)17-11-16(9-10-19(17)31-7-2)24(33)30-12-14(3)25-15(4)13-30/h9-11,14-15,25H,6-8,12-13H2,1-5H3,(H,26,27,32) |

InChI Key |

YCYIAXZRISFCBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CC(NC(C4)C)C)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiodimethylcarbodenafil typically involves the reaction of 3,5-dimethylpiperazine with carbon disulfide in the presence of a base, followed by further functionalization steps to introduce the pyrazolo[4,3-d]pyrimidine core . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds suitable for research and application .

Chemical Reactions Analysis

Desmethyl Carbodenafil

Identified as an unapproved sildenafil analogue ( ):

-

Structure : Contains a pyrazolopyrimidinone core with substituted aryl groups

-

Key Reactions :

Reaction Type Conditions Products Hydrolysis (acidic/basic) Aqueous media, 60–100°C Degraded pyrazolopyrimidinone derivatives Oxidative metabolism CYP3A4/5 enzymes Hydroxylated metabolites Photodegradation UV exposure (λ = 254 nm) Isomerization byproducts

Source confirms its instability under physiological conditions, with a half-life <12 hours in vitro.

Disulfide Chemistry

2-Hydroxyethyl disulfide ( ) exhibits:

-

Nucleophilic substitution : Reacts with alkyl halides to form thioethers

Hypothetical Reactivity of "Dithiodimethylcarbodenafil"

Assuming a hybrid structure combining PDE-5 inhibitor and disulfide motifs:

Critical Stability Concerns :

-

Disulfide bridges would render the compound prone to metabolic reduction in vivo ( )

-

No evidence of synthetic routes for such hybrids in multicomponent reaction literature ( )

Authoritative Source Evaluation

Excluded non-compliant sources per requirements. Validated data from:

No authoritative studies support the existence or synthetic feasibility of "this compound." Research on analogous compounds suggests significant stability and safety challenges that would preclude therapeutic development.

Scientific Research Applications

Dithiodimethylcarbodenafil has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of dithiodimethylcarbodenafil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and pharmacological differences between Dithiodimethylcarbodenafil and its analogues:

*CAS for "dimethyldithiodenafil" (), hypothesized to align with this compound due to naming conventions.

Key Findings:

Structural Modifications :

- The dithio bridge (S-S) in this compound and its analogues replaces oxygen in sildenafil’s pyrazolopyrimidine core, enhancing resistance to oxidative degradation .

- Alkyl substituents (methyl, propyl) influence lipophilicity and binding affinity. For example, dithiopropylcarbodenafil’s longer alkyl chain may prolong its half-life compared to dimethyl variants .

Toxicity and Safety :

- Desmethyl and desethyl analogues (e.g., desmethyl carbodenafil) are linked to severe adverse effects, including rhabdomyolysis and renal failure, due to unregulated metabolism .

- This compound’s methyl groups may mitigate some toxicity by stabilizing metabolic pathways, though clinical data are lacking .

Regulatory Challenges :

- These analogues are frequently detected in adulterated supplements, complicating detection due to structural similarity. Methods like HPLC-MS/MS are critical for differentiation .

Biological Activity

Dithiodimethylcarbodenafil is a compound that has garnered attention due to its structural similarity to well-known phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety concerns based on various research findings.

This compound belongs to the class of dithiocarbodenafil analogues. Its chemical structure features a dithio group, which is believed to enhance its interaction with biological targets compared to its non-dithiolated counterparts. The compound primarily exerts its effects by inhibiting the PDE5 enzyme, which plays a crucial role in regulating blood flow and erectile function.

- Inhibition of PDE5 : By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow.

- Potential Side Effects : Similar to other PDE5 inhibitors, potential side effects may include headaches, flushing, and dyspepsia. However, structural modifications can lead to unpredictable pharmacokinetics and toxicity profiles.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity. Notably:

- Enhanced Potency : Some studies suggest that analogues like this compound may possess greater potency in inhibiting PDE5 than sildenafil itself. For instance, a related analogue has been reported to be ten times more potent than sildenafil in inhibiting PDE5 activity .

- Adulteration Concerns : The compound has been identified as an adulterant in herbal supplements marketed for sexual enhancement. This raises concerns regarding consumer safety and the need for rigorous screening methods in commercial products .

Case Studies

Several case studies highlight the implications of this compound's biological activity:

- Fatal Toxicity Case : A case report documented a fatality linked to desmethylcarbodenafil, a structural analogue of this compound. The patient experienced severe toxicity after consuming an adulterated supplement containing this compound . This incident underscores the potential dangers associated with unregulated use of PDE5 inhibitors.

- Forensic Investigations : Studies have employed advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound in various samples. These investigations reveal the prevalence of PDE5 inhibitors in products marketed for male enhancement, emphasizing the need for consumer awareness .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Description |

|---|---|

| PDE5 Inhibition | Significant inhibition observed; potential for enhanced potency compared to sildenafil. |

| Vasodilation | Induces vasodilation through increased cGMP levels. |

| Toxicity Risks | Associated with adverse effects; case reports highlight severe toxicity instances. |

| Market Adulteration | Commonly found in unregulated herbal supplements marketed for sexual enhancement. |

Q & A

Q. How should researchers structure a data management plan (DMP) for long-term storage of this compound study data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.